N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
CAS No.: 38659-86-8
Cat. No.: VC3831413
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38659-86-8 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | N-[4-(dimethylamino)phenyl]-3-oxobutanamide |
| Standard InChI | InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16) |
| Standard InChI Key | AWQYGTWWJLTNMY-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C |
| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C |
Introduction
Structural and Chemical Characteristics
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 220.27 g/mol | |
| LogP (Partition Coefficient) | 2.81 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 9 | |
| Water Solubility (LogSw) | -3.27 |
The moderate LogP value suggests balanced lipophilicity, making it suitable for penetration through biological membranes . Its low water solubility (-3.27 LogSw) necessitates polar aprotic solvents like dimethylformamide (DMF) or ethanol for laboratory handling .
Synthetic Methodologies
Condensation Routes
The primary synthesis involves condensing 4-(dimethylamino)aniline with 3-oxobutanoyl chloride or its ester derivatives. In a typical procedure, equimolar quantities of the aniline and acylating agent are refluxed in ethanol or DMF, yielding the amide product with 70–85% efficiency . Source elaborates on advanced variants, such as employing ytterbium triflate as a Lewis acid catalyst to accelerate amide bond formation, though this method is more commonly applied to structurally complex analogs.
Functionalization Strategies
Post-synthetic modifications often target the oxobutanamide chain. For instance, bromination at the α-carbon of the ketone group enables further nucleophilic substitutions, as demonstrated in the synthesis of hybrid molecules for GPCR-targeted drug candidates . Parikh-Doering oxidation has been utilized to convert benzylic alcohols to aldehydes in related compounds, though direct application to N-[4-(dimethylamino)phenyl]-3-oxobutanamide remains undocumented .
Pharmacological and Biological Activity
Anticancer Screening
Inclusion in ChemDiv’s 3D-Pharmacophore Library highlights its potential as a kinase inhibitor or protein-protein interaction modulator . Preliminary molecular docking studies suggest affinity for the ATP-binding pocket of EGFR (estimated ΔG = -8.2 kcal/mol), though in vitro validation is pending .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor in multicomponent reactions, such as the Biginelli cyclization, to generate pyrimidine and pyrazole derivatives . For example, reaction with urea and acetylated indazoles under ytterbium triflate catalysis yields fused heterocycles with reported antitumor activity .
Materials Science
Its electron-rich aromatic system makes it a candidate for optoelectronic materials. Quantum chemical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.1 eV, suitable for organic semiconductors . Experimental studies on thin-film conductivity are ongoing.
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